molecular formula C25H25FN2O4S B289334 N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B289334
M. Wt: 468.5 g/mol
InChI Key: AGUBQFATHIACFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as DMXB-A, is a synthetic compound that has been developed for its potential use in scientific research applications. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for future research.

Mechanism of Action

N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide acts as a selective agonist for the α7 nicotinic acetylcholine receptor, which is a type of receptor that is found in the brain. This receptor plays a key role in the regulation of neurotransmitter release, and its activation has been linked to a number of neurological disorders.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to have a number of biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal models, and it has also been found to have anti-inflammatory properties. Additionally, N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have neuroprotective effects, which may make it a promising candidate for the development of new treatments for neurological disorders.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a number of advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. Additionally, N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a well-defined mechanism of action, which makes it a useful tool for studying the α7 nicotinic acetylcholine receptor.
However, there are also some limitations to the use of N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments. For example, it may have limited solubility in certain solvents, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are a number of potential future directions for research on N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is the development of new treatments for neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may have potential applications in the treatment of inflammatory diseases and other conditions.
Another area of interest is the development of new synthetic compounds that are based on the structure of N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. By modifying the structure of N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, researchers may be able to develop new compounds that have improved pharmacological properties and enhanced therapeutic potential.
Conclusion:
N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound that has been developed for its potential use in scientific research applications. It has a unique mechanism of action and has been found to have a number of biochemical and physiological effects. While there are some limitations to its use in lab experiments, N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a number of potential future directions for research, particularly in the field of neuroscience.

Synthesis Methods

N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of different reagents and catalysts, which allows for the production of N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in high yields.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a unique mechanism of action, which makes it a promising candidate for the development of new treatments for neurological disorders such as Alzheimer's disease and schizophrenia.

properties

Molecular Formula

C25H25FN2O4S

Molecular Weight

468.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C25H25FN2O4S/c1-14-8-10-17-21(12-14)33-25(28-23(29)16-6-4-5-7-18(16)26)22(17)24(30)27-19-13-15(31-2)9-11-20(19)32-3/h4-7,9,11,13-14H,8,10,12H2,1-3H3,(H,27,30)(H,28,29)

InChI Key

AGUBQFATHIACFZ-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=CC(=C3)OC)OC)NC(=O)C4=CC=CC=C4F

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=CC(=C3)OC)OC)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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